molecular formula C4H7BrN2O3 B085242 methyl N-(2-bromoethyl)-N-nitrosocarbamate CAS No. 13589-14-5

methyl N-(2-bromoethyl)-N-nitrosocarbamate

Cat. No. B085242
CAS RN: 13589-14-5
M. Wt: 211.01 g/mol
InChI Key: BIMUCHJYADMVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(2-bromoethyl)-N-nitrosocarbamate is a synthetic compound that belongs to the family of nitrosoureas. It is a potent alkylating agent that is commonly used in scientific research applications. The compound is known to have anticancer properties and is used in the treatment of various types of cancer.

Mechanism Of Action

Methyl N-(2-bromoethyl)-N-nitrosocarbamate is an alkylating agent that works by adding an alkyl group to DNA, which causes DNA damage and inhibits DNA synthesis. The compound also induces cell death by activating apoptotic pathways.

Biochemical And Physiological Effects

Methyl N-(2-bromoethyl)-N-nitrosocarbamate has been shown to have both biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce DNA damage and activate apoptotic pathways in cancer cells.

Advantages And Limitations For Lab Experiments

Methyl N-(2-bromoethyl)-N-nitrosocarbamate has several advantages for lab experiments. It is a potent alkylating agent that is easy to synthesize and has well-established anticancer properties. However, the compound also has limitations. It is toxic and must be handled with care. It is also highly reactive and can cause DNA damage in normal cells as well as cancer cells.

Future Directions

There are several future directions for the use of Methyl N-(2-bromoethyl)-N-nitrosocarbamate in scientific research. One direction is the development of new cancer treatments based on the compound's anticancer properties. Another direction is the study of the compound's mechanism of action and its effects on normal cells. Additionally, the compound could be used in combination with other cancer treatments to enhance their efficacy. Finally, future research could focus on the synthesis of analogs of Methyl N-(2-bromoethyl)-N-nitrosocarbamate with improved properties and reduced toxicity.

Synthesis Methods

Methyl N-(2-bromoethyl)-N-nitrosocarbamate can be synthesized by reacting N-nitrosocarbamate with 2-bromoethylamine hydrobromide in the presence of a base such as sodium hydroxide. The reaction produces Methyl N-(2-bromoethyl)-N-nitrosocarbamate as a white crystalline solid.

Scientific Research Applications

Methyl N-(2-bromoethyl)-N-nitrosocarbamate is widely used in scientific research for its anticancer properties. It has been shown to inhibit DNA synthesis and induce cell death in cancer cells. The compound is also used in the development of new cancer treatments and in the study of cancer biology.

properties

CAS RN

13589-14-5

Product Name

methyl N-(2-bromoethyl)-N-nitrosocarbamate

Molecular Formula

C4H7BrN2O3

Molecular Weight

211.01 g/mol

IUPAC Name

methyl N-(2-bromoethyl)-N-nitrosocarbamate

InChI

InChI=1S/C4H7BrN2O3/c1-10-4(8)7(6-9)3-2-5/h2-3H2,1H3

InChI Key

BIMUCHJYADMVTQ-UHFFFAOYSA-N

SMILES

COC(=O)N(CCBr)N=O

Canonical SMILES

COC(=O)N(CCBr)N=O

synonyms

N-(2-Bromoethyl)-N-nitrosocarbamic acid methyl ester

Origin of Product

United States

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